molecular formula C22H28N10O6 B561603 Ac-His-His-Gly-His-OH CAS No. 287399-97-7

Ac-His-His-Gly-His-OH

Cat. No.: B561603
CAS No.: 287399-97-7
M. Wt: 528.53
InChI Key: JTUOJQYVOWCIHW-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Ac-His-His-Gly-His-OH, a histidine-rich peptide, is known for its versatile functionality . It has been reported to interact with various targets, including pathogenic microorganisms, cells, and essential or toxic metals . These interactions make it a potential candidate for various applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .

Mode of Action

The compound’s mode of action is primarily based on its ability to interact with its targets. For instance, it can penetrate cells, kill pathogenic microorganisms, and coordinate essential or toxic metals . The presence of histidine residues in the peptide sequence allows it to bind to metal ions, which can influence its interaction with other molecules and cells .

Biochemical Pathways

It is known that histidine-rich peptides can act as antimicrobial peptides (amps), cell-penetrating peptides (cpps), and metal-chelating peptides (mcps) . These peptides can disrupt microbial cell membranes (AMPs), facilitate the delivery of molecules into cells (CPPs), or bind and transport metal ions (MCPs) .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets. For example, when acting as an AMP, it can cause cell death in pathogenic microorganisms . As a CPP, it can facilitate the delivery of molecules into cells . When acting as an MCP, it can bind and transport metal ions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the peptide’s ability to bind to metal ions . Additionally, the presence of other molecules or ions in the environment can influence the peptide’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-His-His-Gly-His-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (histidine) to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The N-terminal acetylation is achieved by treating the peptide with acetic anhydride. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-His-His-Gly-His-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidyl radicals.

    Reduction: The peptide can be reduced to its constituent amino acids.

    Substitution: The imidazole rings of histidine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Ac-His-His-Gly-His-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ac-His-His-His-OH: A tripeptide with similar metal-chelating properties but lacking the glycine residue.

    Ac-Gly-His-His-OH: Another tripeptide with a different sequence, affecting its structural and functional properties.

    Ac-His-Gly-His-OH: A tetrapeptide with a different arrangement of amino acids, influencing its reactivity and applications.

Uniqueness

Ac-His-His-Gly-His-OH is unique due to the presence of three histidine residues and one glycine residue, which confer specific metal-binding and catalytic properties. The sequence and structure of this peptide make it particularly suitable for applications in metal ion coordination and enzyme catalysis, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOJQYVOWCIHW-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Ac-His-His-Gly-His-OH interact with copper, and what are the downstream effects of this interaction?

A1: this compound interacts with copper(II) ions in a pH-dependent manner, primarily through the imidazole nitrogen atoms of the histidine residues []. This coordination creates a variety of copper complexes with varying numbers of protons. The specific complex formed influences the compound's enzymatic activity. For example, the {3N(im)} coordinated CuL species (dominant at pH 6-7) exhibits superoxide dismutase-like activity []. On the other hand, the {3N(im),OH(-)} coordinated CuH(-1)L species (present at higher pH) demonstrates significant catecholase-like activity, efficiently catalyzing the oxidation of 3,5-di-tert-butylcatechol in a methanol-water solution []. These findings highlight how the specific coordination environment of the copper center, dictated by pH and ligand interactions, directly impacts the compound's ability to mimic the function of copper-containing enzymes.

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